2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

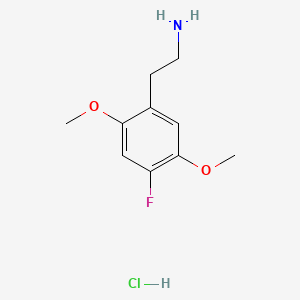

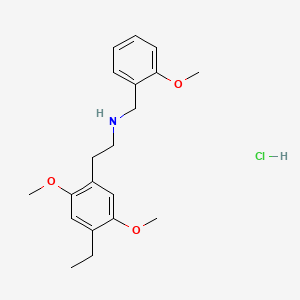

“2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3” is a biochemical used for proteomics research . It has a molecular weight of 142.56 . It is an intermediate in the preparation of Cycloserine .

Molecular Structure Analysis

The molecular formula of “2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3” is C3H7ClN2O2 . The exact mass and monoisotopic mass of the compound is 138.0196052 g/mol .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3” include a molecular weight of 138.55 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 2 . The topological polar surface area is 75.4 Ų .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Alternative Synthetic Routes and Reactivity: Research by García-Martín et al. (2001) discussed alternative synthetic routes for related amino acid derivatives and their unexpected reactivity, which could be relevant for the synthesis and application of 2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3 in specialized chemical syntheses (García-Martín, Báñez, & Galbis, 2001).

Biological Activity and Applications

- Anticonvulsant Studies: Compounds similar to 2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3 have been evaluated for their potential anticonvulsant properties. A study by Idris et al. (2011) on N-Benzyl-3-[(chlorophenyl)amino]propanamides showed promising results in seizure test models, indicating potential research applications in neurological disorder treatments (Idris, Ayeni, & Sallau, 2011).

Spectroscopic and Analytical Applications

- Spectroscopic Studies: Antonović et al. (1997) investigated the conformations of N-mono-substituted propanamides using FTIR spectroscopy, which could provide a foundation for studying the spectroscopic properties of 2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3 and its potential applications in analytical chemistry (Antonović, Stojanović, Bozic, Nikolić, & Petrović, 1997).

Agricultural Applications

- Root Growth-Inhibitory Activity: Research on N-substituted 2-(2-chloroacetamido)-3-(furan-2-yl)propanamides by Kitagawa and Asada (2005) demonstrated root growth-inhibitory activity in seedlings, suggesting possible applications of similar compounds in agriculture for controlling plant growth (Kitagawa & Asada, 2005).

Zukünftige Richtungen

As “2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3” is used as an intermediate in the preparation of other compounds, future research may focus on its applications in the synthesis of these compounds . Additionally, its use in proteomics research suggests it may have future applications in this field .

Wirkmechanismus

Target of Action

The primary target of 2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3 is GABA transaminase . This enzyme plays a crucial role in the metabolism of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the central nervous system.

Mode of Action

2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3 acts as an inhibitor of GABA transaminase . By inhibiting this enzyme, it increases the concentration of GABA in the brain, leading to enhanced inhibitory neurotransmission.

Biochemical Pathways

The compound affects the GABA shunt , a series of reactions that directly convert glutamate, an excitatory neurotransmitter, into GABA . By inhibiting GABA transaminase, it disrupts this pathway and increases the levels of GABA, thereby affecting downstream neurological processes.

Pharmacokinetics

Its solubility in water suggests that it may be well-absorbed and distributed in the body

Result of Action

The increase in GABA levels resulting from the action of 2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3 can lead to a decrease in neuronal excitability. This can have various effects at the molecular and cellular level, potentially contributing to its use as an antibiotic and in the treatment of tuberculosis .

Eigenschaften

IUPAC Name |

2-amino-3-chloro-2,3,3-trideuterio-N-hydroxypropan(15N)amide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7ClN2O2/c4-1-2(5)3(7)6-8/h2,8H,1,5H2,(H,6,7)/i1D2,2D,6+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCWBXJPECQJXKJ-DJFSABLTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)NO)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C(=O)[15NH]O)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Cyclopropylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B586895.png)